ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-methylbenzo[d][1,3]dioxol-4-yl)acetate
Description
Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-methylbenzo[d][1,3]dioxol-4-yl)acetate (CAS: 874758-53-9, molecular formula: C₁₃H₁₆O₈) is a polyoxygenated heterocyclic compound featuring a benzo[d][1,3]dioxole core substituted with methoxymethoxy, methyl, and hydroxyl groups. It serves as a critical intermediate in the synthesis of ecteinascidin derivatives, a class of antitumor agents . The compound is synthesized via a diastereoselective functionalization process involving bromochloromethane and cesium carbonate in dimethylformamide (DMF), yielding a light yellow liquid after purification by column chromatography . Key physical properties include a molecular weight of 300.26 g/mol and an InChIKey (HVXSQJJANFLGAW-UHFFFAOYSA-N) .
Properties
IUPAC Name |
ethyl 2-hydroxy-2-[6-(methoxymethoxy)-7-methyl-1,3-benzodioxol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c1-4-18-14(16)11(15)9-5-10(19-6-17-3)8(2)12-13(9)21-7-20-12/h5,11,15H,4,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMGGOZEZUBEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C2=C1OCO2)C)OCOC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101154556 | |
| Record name | Ethyl α-hydroxy-6-(methoxymethoxy)-7-methyl-1,3-benzodioxole-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874758-55-1 | |
| Record name | Ethyl α-hydroxy-6-(methoxymethoxy)-7-methyl-1,3-benzodioxole-4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874758-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α-hydroxy-6-(methoxymethoxy)-7-methyl-1,3-benzodioxole-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-methylbenzo[d][1,3]dioxol-4-yl)acetate typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the benzo[d][1,3]dioxole core.
Methoxymethoxy Protection: The hydroxyl groups on the benzo[d][1,3]dioxole are protected using methoxymethyl chloride in the presence of a base such as sodium hydride.
Esterification: The protected intermediate is then subjected to esterification with ethyl bromoacetate in the presence of a base like potassium carbonate.
Deprotection: Finally, the methoxymethyl protecting groups are removed under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-methylbenzo[d][1,3]dioxol-4-yl)acetate can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-methylbenzo[d][1,3]dioxol-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of benzo[d][1,3]dioxole derivatives with biological systems.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-methylbenzo[d][1,3]dioxol-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole ring system can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzo[d][1,3]Dioxole Core
Ethoxymethoxy Derivative
A closely related compound, ethyl 2-(6-(ethoxymethoxy)-7-methylbenzo[d][1,3]dioxol-4-yl)-2-hydroxyacetate, replaces the methoxymethoxy group with ethoxymethoxy. This substitution increases the steric bulk and lipophilicity (logP: ~4.13 vs.
Trifluoromethanesulfonate Derivative
Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-(((trifluoromethyl)sulfonyl)oxy)benzo[d][1,3]dioxol-4-yl)acetate (CAS: 874758-54-0) introduces a triflate group at the 7-position. The electron-withdrawing triflate enhances reactivity as a leaving group, making this derivative valuable in nucleophilic substitution reactions .
Hydroxyl vs. Bromo Substitutions
Methyl 7-bromo-2-(2-methoxy-2-oxoethyl)-4-oxo-4H-benzo[d][1,3]dioxine-2-carboxylate () features a bromine atom at the 7-position and a ketone group. The bromo substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the ketone introduces polarity (PSA: ~155 Ų), contrasting with the hydroxyl group’s hydrogen-bonding capability in the parent compound .
Structural Analogs with Modified Core Architectures
Spirocyclic Dioxolanes
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (CAS: 51656-91-8) contains a spirocyclic dioxolane system. This conformationally rigid structure may enhance thermal stability but reduces synthetic accessibility compared to the planar benzo[d][1,3]dioxole core .
Dibenzo-1,4-Dioxin Derivatives
Functional Group Comparisons
Carbamoyl Derivatives
Ethyl 2-((3aR,4S,6R,6aR)-6-(tert-butylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate () incorporates a tert-butylcarbamoyl group.
Triazole-Thiol Derivatives
Ethyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate () replaces the hydroxyl group with a triazole-thiol moiety. The thiol group’s nucleophilicity and triazole’s planar structure may confer antioxidant or antimicrobial activity, diverging from the parent compound’s role as a synthetic intermediate .
Data Table: Key Properties of Ethyl 2-Hydroxy-2-(6-(Methoxymethoxy)-7-Methylbenzo[d][1,3]Dioxol-4-yl)Acetate and Analogs
Biological Activity
Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-methylbenzo[d][1,3]dioxol-4-yl)acetate (CAS No. 874758-55-1) is a complex organic compound with potential biological activities owing to its unique structural features. This article explores its synthesis, biological properties, and potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 298.11 g/mol. The compound features a benzo[d][1,3]dioxole ring system, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.11 g/mol |
| CAS Number | 874758-55-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Benzo[d][1,3]dioxole Core : The initial step focuses on creating the benzo[d][1,3]dioxole structure.
- Methoxymethoxy Protection : Hydroxyl groups are protected using methoxymethyl chloride in the presence of a base such as sodium hydride.
- Esterification : The protected intermediate undergoes esterification with ethyl bromoacetate.
- Deprotection : Finally, methoxymethyl groups are removed under acidic conditions to yield the target compound.
Biological Activity
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Anticancer Activity : Structural similarities to known anticancer agents suggest potential efficacy against tumor cells. In vitro studies are needed to evaluate cytotoxicity across various cancer cell lines.
- Antiviral Activity : The compound's unique structure may confer antiviral properties, although specific studies are required to confirm this activity.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro assays have shown that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with benzo[d][1,3]dioxole structures have demonstrated IC50 values in the nanomolar range (5 to 10 nM) against resistant cancer cell lines .
- Mechanistic Insights : Compounds similar to this compound have been reported to disrupt microtubule formation and induce apoptosis in cancer cells through caspase activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
